4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and a methoxy group linked to a piperidine ring, which is further substituted with a 1-methyl-1H-imidazole-4-carbonyl group
Mechanism of Action
Imidazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are known for their broad range of chemical and biological properties and are an important synthon in the development of new drugs . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Cyclopropyl Substitution:
Methoxy Group Introduction: The methoxy group can be introduced through a nucleophilic substitution reaction using a suitable methoxy donor.
Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and an amine.
Imidazole Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the imidazole moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy and imidazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products
Oxidation: Oxidized derivatives of the imidazole and piperidine moieties.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives at the methoxy and imidazole groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrimidine and imidazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-6-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine: Lacks the methyl group on the imidazole moiety.
4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]ethoxy}pyrimidine: Has an ethoxy group instead of a methoxy group.
4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine: Has a pyridine core instead of a pyrimidine core.
Uniqueness
The unique combination of the cyclopropyl, methoxy, piperidine, and imidazole moieties in 4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine gives it distinct chemical and biological properties compared to similar compounds. This uniqueness may translate to specific interactions with biological targets or distinct reactivity in chemical reactions.
Properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-9-16(21-12-22)18(24)23-6-4-13(5-7-23)10-25-17-8-15(14-2-3-14)19-11-20-17/h8-9,11-14H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNATCYOSXVQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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